molecular formula C13H19NO4 B12539948 (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 664355-20-8

(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B12539948
CAS No.: 664355-20-8
M. Wt: 253.29 g/mol
InChI Key: ZZZDUKDQAQOSJA-FRRDWIJNSA-N
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Description

(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with a benzyl group and three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the reduction of a precursor compound, such as a benzyl-substituted piperidine derivative, followed by selective hydroxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted piperidones, while reduction could produce piperidine derivatives with fewer hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further modification, making it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s use in different fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group and the specific stereochemistry of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol make it unique compared to other piperidine derivatives

Properties

CAS No.

664355-20-8

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

(3R,4S,5R)-1-benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C13H19NO4/c15-9-13(18)8-14(7-11(16)12(13)17)6-10-4-2-1-3-5-10/h1-5,11-12,15-18H,6-9H2/t11-,12+,13-/m1/s1

InChI Key

ZZZDUKDQAQOSJA-FRRDWIJNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@](CN1CC2=CC=CC=C2)(CO)O)O)O

Canonical SMILES

C1C(C(C(CN1CC2=CC=CC=C2)(CO)O)O)O

Origin of Product

United States

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